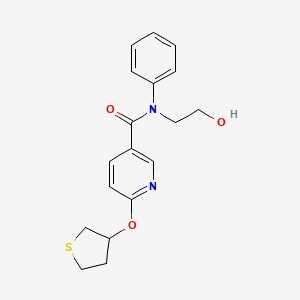

N-(2-hydroxyethyl)-N-phenyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxyethyl)-N-phenyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-hydroxyethyl)-N-phenyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses based on existing research findings.

Chemical Structure and Properties

The compound belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with a thiolane moiety and a hydroxyethyl group. The presence of the carboxamide functional group classifies it as an amide, while the thiolane group introduces unique chemical reactivity.

- Molecular Formula : C15H18N2O3S

- Molecular Weight : Approximately 298.38 g/mol

This structural arrangement allows for diverse interactions with biological targets, which can influence its pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with enzymes or receptors due to the following:

- Hydrogen Bonding : The nitrogen atom in the pyridine ring can form hydrogen bonds with target proteins.

- Cysteine Interaction : The thiolane group may interact with cysteine residues in active sites of proteins, potentially impacting enzyme activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Pyridine Derivative Modification : Utilizing existing pyridine structures and modifying them through various reactions.

- Reagents Used : A variety of reagents may be employed, including halogenated compounds and thiolane derivatives.

- Characterization Techniques : Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to ensure purity and structural integrity.

Antimicrobial Activity

Research into similar compounds suggests that modifications around the pyridine ring can significantly influence binding affinity and selectivity towards specific biological targets. For instance, studies indicate that certain pyridine derivatives exhibit antimicrobial properties against various pathogens.

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| N-(2-hydroxyethyl)-N-phenyl derivatives | Antimicrobial | Bacteria and fungi | |

| Similar pyridine derivatives | Antitubercular | Mycobacterium tuberculosis |

Case Studies

- Antimicrobial Efficacy : A study on related pyridine compounds demonstrated moderate-to-good activity against pathogenic bacteria and fungi, suggesting potential for this compound in treating infections.

- In Vivo Studies : Preliminary in vivo evaluations indicate promising biodistribution profiles for related compounds, which could provide insights into the pharmacokinetics of this compound.

Potential Applications

The unique properties of this compound suggest several potential applications:

- Medicinal Chemistry : Development of new antimicrobial agents or drug candidates targeting specific enzymes or receptors.

- Material Science : Utilization in creating novel materials with specific chemical reactivity or stability.

科学的研究の応用

Introduction to N-(2-hydroxyethyl)-N-phenyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide

This compound is a complex organic compound that belongs to the class of pyridine derivatives. Its unique molecular structure incorporates a pyridine ring, a thiolane moiety, and a hydroxyethyl group, which contribute to its distinct chemical properties. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and material science.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. The pyridine nitrogen can facilitate hydrogen bonding with biological targets, while the thiolane group may interact with cysteine residues in active sites of enzymes or receptors. Research into similar compounds indicates that modifications around the pyridine ring can significantly influence binding affinity and selectivity towards specific biological targets.

Case Studies

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of pyridine compounds exhibit antibacterial properties. Investigating this compound could reveal similar activities, contributing to the development of new antibiotics .

- Enzyme Inhibition : The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. By exploring its interaction with specific targets, researchers can assess its potential as a therapeutic agent against diseases linked to enzyme dysregulation.

Material Science

The unique chemical reactivity of this compound allows for its incorporation into polymeric materials and nanocomposites. Its ability to form coordination complexes with metal ions can be utilized in creating functional materials for sensors and catalysis.

Potential Applications

- Catalysis : The compound's ability to form stable complexes with transition metals suggests its use as a catalyst in organic reactions, enhancing reaction rates and selectivity .

- Nanotechnology : Incorporation into nanomaterials could lead to advancements in drug delivery systems or bioimaging agents due to its biocompatibility and functionalization potential .

特性

IUPAC Name |

N-(2-hydroxyethyl)-N-phenyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-10-9-20(15-4-2-1-3-5-15)18(22)14-6-7-17(19-12-14)23-16-8-11-24-13-16/h1-7,12,16,21H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGKZIJCYCOAAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)N(CCO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。